Cas no 1427417-54-6 (5-bromo-6-fluoro-1-benzofuran)

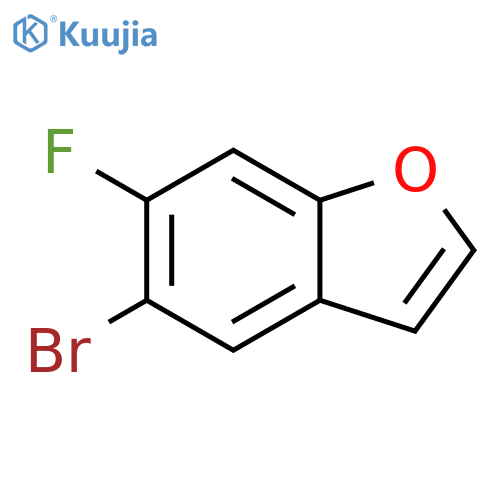

5-bromo-6-fluoro-1-benzofuran structure

商品名:5-bromo-6-fluoro-1-benzofuran

5-bromo-6-fluoro-1-benzofuran 化学的及び物理的性質

名前と識別子

-

- 5-bromo-6-fluoro-1-benzofuran

-

- インチ: 1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H

- InChIKey: BHLGVJAMAUEQIY-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(F)=C(Br)C=C2C=C1

5-bromo-6-fluoro-1-benzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976366-1g |

5-Bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 1g |

¥5180.0 | 2024-04-17 | |

| Chemenu | CM423829-250mg |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95%+ | 250mg |

$576 | 2023-02-18 | |

| Enamine | EN300-1272426-50mg |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95.0% | 50mg |

$245.0 | 2023-10-02 | |

| Aaron | AR01DZGB-1g |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 1g |

$1479.00 | 2025-02-10 | |

| Enamine | EN300-1272426-2500mg |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95.0% | 2500mg |

$2071.0 | 2023-10-02 | |

| Aaron | AR01DZGB-100mg |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 100mg |

$529.00 | 2025-02-10 | |

| Aaron | AR01DZGB-10g |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 10g |

$6275.00 | 2023-12-16 | |

| A2B Chem LLC | AX30991-50mg |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 50mg |

$293.00 | 2024-04-20 | |

| Enamine | EN300-1272426-0.05g |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 0.05g |

$245.0 | 2023-11-13 | |

| Enamine | EN300-1272426-1g |

5-bromo-6-fluoro-1-benzofuran |

1427417-54-6 | 95% | 1g |

$1057.0 | 2023-11-13 |

5-bromo-6-fluoro-1-benzofuran 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1427417-54-6 (5-bromo-6-fluoro-1-benzofuran) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量